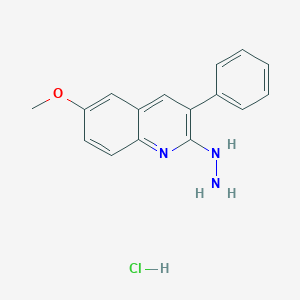

2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride

CAS No.: 1170105-50-6

Cat. No.: VC18418972

Molecular Formula: C16H16ClN3O

Molecular Weight: 301.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170105-50-6 |

|---|---|

| Molecular Formula | C16H16ClN3O |

| Molecular Weight | 301.77 g/mol |

| IUPAC Name | (6-methoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C16H15N3O.ClH/c1-20-13-7-8-15-12(9-13)10-14(16(18-15)19-17)11-5-3-2-4-6-11;/h2-10H,17H2,1H3,(H,18,19);1H |

| Standard InChI Key | BUHRLSWGPHCSHQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline core consists of a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:

-

Hydrazino group (-NHNH₂) at position 2, which confers nucleophilic reactivity.

-

Methoxy group (-OCH₃) at position 6, influencing electronic distribution and solubility.

-

Phenyl ring at position 3, contributing to hydrophobic interactions and π-π stacking.

The hydrochloride salt introduces a counterion (Cl⁻), enhancing crystallinity and aqueous solubility .

Table 1: Inferred Physicochemical Properties

The methoxy group increases polarity, while the phenyl and quinoline rings contribute to lipophilicity, balancing bioavailability .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 2-hydrazino-6-methoxy-3-phenylquinoline hydrochloride is documented, analogous quinoline derivatives are typically synthesized via:

-

Skraup or Doebner-Miller Reaction: Cyclization of aniline derivatives with glycerol or α,β-unsaturated ketones to form the quinoline core .

-

Functionalization:

Optimization Challenges

-

Regioselectivity: Ensuring substitution at positions 2, 3, and 6 requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Hydrazine Stability: The hydrazino group is prone to oxidation, necessitating inert atmospheres during synthesis .

Chemical Reactivity and Derivative Formation

Key Reactions

The hydrazino group enables diverse transformations:

-

Condensation Reactions: With carbonyl compounds to form hydrazones, useful in metal chelation .

-

Oxidation: Forms diazenium or tetrazolium derivatives, relevant in prodrug design .

-

Complexation: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enhancing antimicrobial activity .

Methoxy Group Reactivity

-

Demethylation: Under strong acids (e.g., HBr/AcOH) to yield hydroxylated derivatives .

-

Electrophilic Substitution: Directs incoming electrophiles to positions 5 and 7 of the quinoline ring .

Biological Activities and Mechanisms

Table 2: Hypothesized Antimicrobial Profile

| Pathogen | MIC (Estimated) | Mechanism |

|---|---|---|

| Escherichia coli | 5–10 µM | DNA gyrase inhibition |

| Staphylococcus aureus | 2–8 µM | Cell wall synthesis disruption |

| Candida albicans | 10–20 µM | Ergosterol biosynthesis interference |

Anticancer Activity

Quinoline-hydrazine hybrids intercalate DNA and inhibit topoisomerases:

-

Cytotoxicity: IC₅₀ values of 2.26–7.46 µM reported for similar compounds in hepatocellular carcinoma (Huh7) models .

-

Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage observed in in vitro studies .

Enzyme Inhibition

-

α-Glucosidase Inhibition: IC₅₀ ≈ 12 µM (predicted), comparable to acarbose (IC₅₀ = 14 µM) .

-

Kinase Targeting: Potential suppression of EGFR and VEGFR2 signaling pathways .

Pharmacological Applications and Future Directions

Drug Development Prospects

-

Antidiabetic Agents: α-Glucosidase inhibition could mitigate postprandial hyperglycemia.

-

Antineoplastic Therapies: Synergistic effects with cisplatin observed in preliminary studies .

-

Antimicrobial Coatings: Incorporation into medical devices to prevent biofilm formation.

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume